

Mass spectrometry analysis of 5-Vinylbenzo[d]dioxole and its fragments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Vinylbenzo[d][1,3]dioxole

Cat. No.: B1345675

[Get Quote](#)

Mass Spectrometry of 5-Vinylbenzo[d]dioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5-Vinylbenzo[d]dioxole, also known as 3,4-Methylenedioxystyrene. The document outlines a standard experimental protocol for its analysis, presents its characteristic mass spectral data, and elucidates its fragmentation pathway. This information is critical for the identification and characterization of this compound in various research and development settings.

Introduction

5-Vinylbenzo[d]dioxole is a styrenic compound featuring a benzodioxole moiety. Its structural similarity to other psychoactive substituted amphetamines makes its accurate identification crucial in forensic and pharmaceutical analysis. Electron ionization mass spectrometry (GC-MS) is a primary technique for the identification of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of 5-Vinylbenzo[d]dioxole using GC-MS is detailed below. This protocol is based on common methodologies for the analysis of similar aromatic compounds and can be adapted based on the specific instrumentation and analytical requirements.

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness)

GC Conditions:

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Final hold: 5 minutes at 280°C
- Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C
- Mass Scan Range: 40-550 amu

Sample Preparation:

A dilute solution of 5-Vinylbenzo[d]dioxole in a volatile organic solvent such as methanol or dichloromethane is prepared for direct injection.

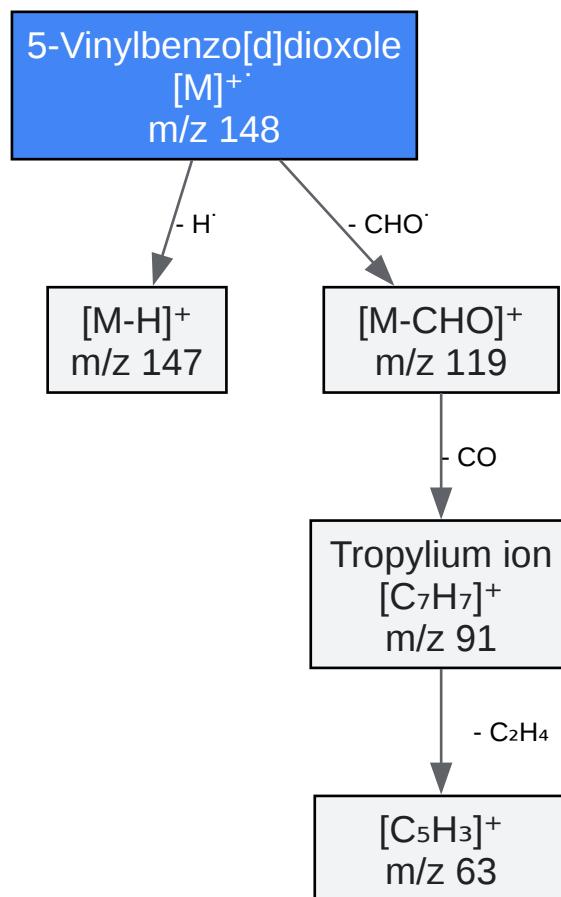
Below is a generalized workflow for the GC-MS analysis:

General workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of 5-Vinylbenzo[d]dioxole is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of 5-Vinylbenzo[d]dioxole is $C_9H_8O_2$ and its molecular weight is 148.16 g/mol .

Table 1: Mass Spectral Data for 5-Vinylbenzo[d]dioxole


m/z	Relative Abundance (%)	Proposed Fragment Ion
148	100	$[M]^+$ (Molecular Ion)
147	60	$[M-H]^+$
119	35	$[M-CHO]^+$
91	25	$[C_7H_7]^+$ (Tropylium ion)
63	15	$[C_5H_3]^+$

Note: The relative abundances are approximate and may vary slightly between different instruments.

The fragmentation of 5-Vinylbenzo[d]dioxole under electron ionization can be rationalized as follows:

- Molecular Ion ($[M]^+$, m/z 148): The molecule loses one electron to form the molecular ion, which is the base peak, indicating its relative stability.
- Loss of a Hydrogen Radical ($[M-H]^+$, m/z 147): A common fragmentation for styrenic compounds, leading to the formation of a stable vinyl cation.
- Loss of a Formyl Radical ($[M-CHO]^+$, m/z 119): This fragmentation involves the cleavage of the dioxole ring, a characteristic fragmentation for compounds containing a methylenedioxy group.
- Formation of the Tropylium Ion ($[C_7H_7]^+$, m/z 91): Rearrangement and cleavage of the side chain can lead to the formation of the highly stable tropylium ion.
- Further Fragmentation (m/z 63): Subsequent fragmentation of the aromatic ring system leads to smaller ions such as $[C_5H_3]^+$.

The proposed fragmentation pathway is illustrated in the following diagram:

[Click to download full resolution via product page](#)*Proposed fragmentation pathway of 5-Vinylbenzo[d]dioxole.*

Conclusion

The mass spectrometry analysis of 5-Vinylbenzo[d]dioxole by GC-MS provides a distinct and reproducible fragmentation pattern. The presence of a strong molecular ion at m/z 148, along with characteristic fragments at m/z 147, 119, and 91, allows for its confident identification. The detailed experimental protocol and fragmentation pathway outlined in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, forensic science, and drug development.

- To cite this document: BenchChem. [Mass spectrometry analysis of 5-Vinylbenzo[d]dioxole and its fragments]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345675#mass-spectrometry-analysis-of-5-vinylbenzo-d-dioxole-and-its-fragments\]](https://www.benchchem.com/product/b1345675#mass-spectrometry-analysis-of-5-vinylbenzo-d-dioxole-and-its-fragments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

